Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Benzyl 2-hydroxy-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic structure but includes an additional nitrogen atom.
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in place of one of the carbon atoms.
Uniqueness: Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
CAS No. |
1823420-33-2 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
PKTHNYCCIQHEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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